molecular formula C5H5N2O3- B1232747 5-Hydroxyimidazole-4-acetate

5-Hydroxyimidazole-4-acetate

Cat. No.: B1232747
M. Wt: 141.1 g/mol
InChI Key: YHUKSLQXRSAEOH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxyimidazole-4-acetate, with the molecular formula C₅H₆N₂O₃ and a molecular weight of 142.11 g/mol, is a significant intermediate in fundamental biochemical pathways . This compound is formally identified as 2-(4-hydroxy-1H-imidazol-5-yl)acetic acid . Its primary research value lies within the field of histidine metabolism, where it serves as a key metabolite . The catabolism of the essential amino acid histidine is a multi-step process, and this compound is a characterized intermediate in this route, which is conserved across many organisms . Studying this compound and the enzymes that act upon it, such as imidazolonepropionase (EC 3.5.2.7), provides researchers with insights into amino acid degradation and metabolic regulation . As such, it is a valuable standard or reference material in metabolomics studies and biochemical research focused on understanding cellular energy pathways and nutrient processing . This product is intended for research applications as a biochemical standard or metabolite analog in laboratory settings. It is supplied For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C5H5N2O3-

Molecular Weight

141.1 g/mol

IUPAC Name

2-(4-hydroxy-1H-imidazol-5-yl)acetate

InChI

InChI=1S/C5H6N2O3/c8-4(9)1-3-5(10)7-2-6-3/h2,10H,1H2,(H,6,7)(H,8,9)/p-1

InChI Key

YHUKSLQXRSAEOH-UHFFFAOYSA-M

SMILES

C1=NC(=C(N1)CC(=O)[O-])O

Canonical SMILES

C1=NC(=C(N1)CC(=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 5-Hydroxyimidazole-4-acetate and related compounds:

Compound IUPAC Name CAS Number Functional Groups Molecular Weight (g/mol)
This compound 2-(5-hydroxy-1H-imidazol-4-yl)acetic acid Not provided -OH (5-position), -CH2COOH (4-position) ~156.1 (estimated)
Imidazole-4-acetic acid 2-(1H-imidazol-5-yl)acetic acid 645-65-8 -CH2COOH (4-position) 140.14
Imidazole-4-carboxaldehyde 1H-imidazole-4-carbaldehyde Not provided -CHO (4-position) 110.11

Key Observations :

  • Substitution Patterns : this compound differs from imidazole-4-acetic acid by the addition of a hydroxyl group at the 5-position. This substitution likely increases polarity and hydrogen-bonding capacity, influencing solubility and biological interactions .
  • Reactivity : The absence of a hydroxyl group in imidazole-4-carboxaldehyde makes it more reactive toward nucleophilic additions (e.g., forming Schiff bases) compared to the carboxylate-containing analogs .

Critical Notes and Limitations

  • The evidence lacks direct data on this compound, requiring extrapolation from structurally related compounds.
  • Discrepancies in nomenclature (e.g., "4(5)-Imidazoleacetate" in ) highlight the need for precise positional identification in imidazole derivatives .
  • Further experimental validation is required to confirm the inferred properties and applications of this compound.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with imidazole protons typically resonating at δ 7.0–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas (e.g., C₅H₆N₂O₃ for the parent compound).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>97% for research-grade material) .

How can researchers address contradictions in reported biological activities of this compound derivatives?

Q. Advanced

  • Structural-activity relationship (SAR) studies : Systematically modify functional groups (e.g., ester vs. carboxylic acid) to isolate bioactive moieties .
  • Replication under controlled conditions : Standardize assay protocols (e.g., enzyme inhibition or cell-based assays) to minimize variability.
  • In silico modeling : Molecular docking or MD simulations predict binding affinities to targets like oxidoreductases, clarifying mechanistic discrepancies .

What is the mechanistic role of FAD in imidazoleacetate 4-monooxygenase catalysis?

Basic
FAD acts as a redox cofactor, facilitating electron transfer during hydroxylation. The enzyme binds O₂ and NADH to generate a reactive FADH₂–O₂ intermediate, which hydroxylates the C5 position of 4-imidazoleacetate. NAD⁺ and H₂O are released as byproducts .

What computational approaches predict the reactivity of this compound in novel reactions?

Q. Advanced

  • Density Functional Theory (DFT) : Models transition states and activation energies for hydroxylation or esterification reactions.
  • Molecular Dynamics (MD) : Simulates solvent effects and conformational stability in aqueous or organic media.
  • QSPR models : Relate electronic descriptors (e.g., HOMO-LUMO gaps) to reaction rates for pathway optimization .

How do structural modifications enhance the stability of this compound derivatives?

Q. Advanced

  • Esterification : Methyl or ethyl esters reduce carboxylate reactivity, improving shelf-life.
  • Chelation : Metal complexes (e.g., Zn²⁺ or Cu²⁺) stabilize the imidazole ring against oxidative degradation.
  • Crystallography : X-ray diffraction identifies hydrogen-bonding networks that enhance solid-state stability .

What are the limitations of one-pot synthesis for this compound derivatives?

Q. Advanced

  • Byproduct formation : Competing reactions (e.g., over-alkylation) require stringent stoichiometric control.
  • Scale-up challenges : Heat and mass transfer inefficiencies in industrial reactors reduce yields compared to lab-scale setups.
  • Purification complexity : Multi-component mixtures necessitate advanced techniques like preparative HPLC .

Table 1: Key Physicochemical Properties of this compound

PropertyValue/DescriptionReference
Molecular FormulaC₅H₆N₂O₃
CAS RNNot explicitly reported
Melting Point165–166°C (similar derivatives)
SolubilityPolar solvents (water, DMSO)
Spectral Data (¹H NMR)δ 7.2–8.5 (imidazole protons)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxyimidazole-4-acetate
Reactant of Route 2
5-Hydroxyimidazole-4-acetate

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